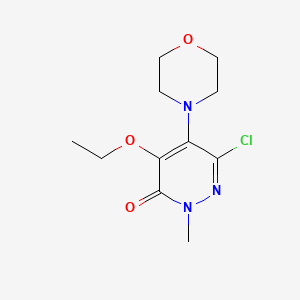
6-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Chlorination: Introduction of the chlorine atom at the 6th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides.
Morpholine substitution: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the pyridazinone ring or the chlorine substituent, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential bioactive compound.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive pyridazinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one would depend on its specific interactions with biological targets. Typically, compounds in this family may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity.
Affecting cellular pathways: Influencing signaling pathways or gene expression.
類似化合物との比較
Similar Compounds
4-Ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the chlorine substituent.
6-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the ethoxy group.
6-Chloro-4-ethoxy-5-morpholinopyridazin-3(2H)-one: Lacks the methyl group.
Uniqueness
6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
61308-27-8 |
|---|---|
分子式 |
C11H16ClN3O3 |
分子量 |
273.71 g/mol |
IUPAC名 |
6-chloro-4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C11H16ClN3O3/c1-3-18-9-8(15-4-6-17-7-5-15)10(12)13-14(2)11(9)16/h3-7H2,1-2H3 |
InChIキー |
MSJMSMAPZXRUKY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=NN(C1=O)C)Cl)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
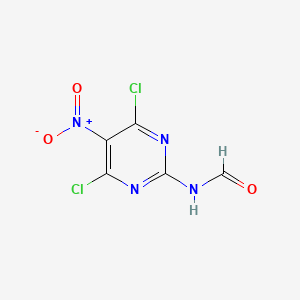
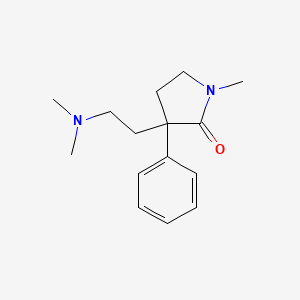
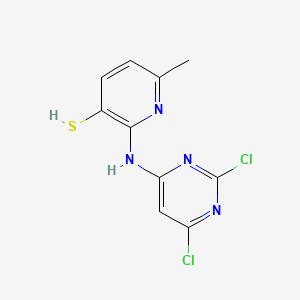
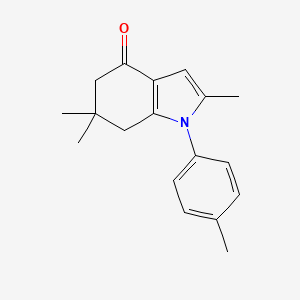
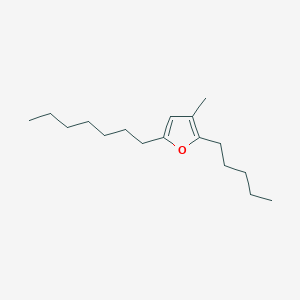
![N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine](/img/structure/B12916884.png)
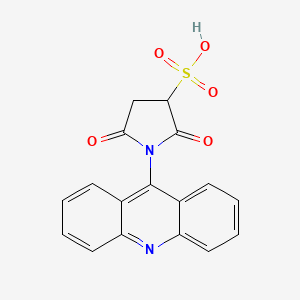
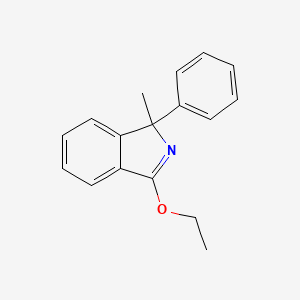
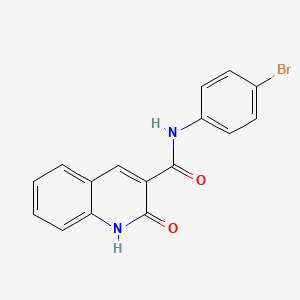
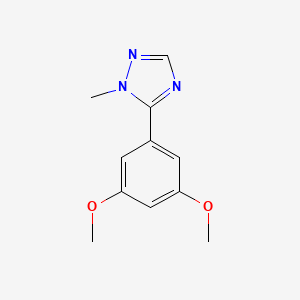
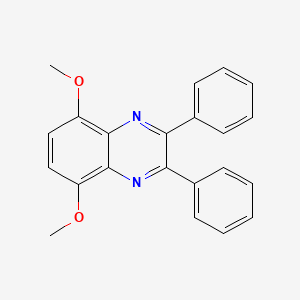
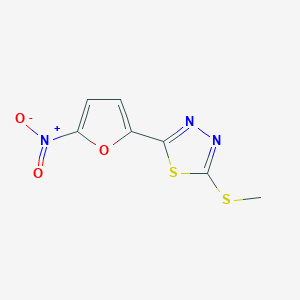
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
